Omipalisib (GSK2126458): A Comprehensive Technical Guide for Researchers
Omipalisib (GSK2126458): A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Physicochemical Properties, Biological Activity, and Experimental Applications of a Potent PI3K/mTOR Dual Inhibitor
Introduction
Omipalisib, also widely known by its development code GSK2126458, is a highly potent, orally bioavailable small molecule that has garnered significant interest within the scientific community for its dual inhibitory action against phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][5] This technical guide provides a comprehensive overview of the physical and chemical properties of Omipalisib, its mechanism of action, and detailed protocols for its application in both in vitro and in vivo research settings, designed to support researchers, scientists, and drug development professionals in their exploration of this compound.
Chemical and Physical Properties
Omipalisib is a pyridylsulfonamide derivative with a complex aromatic structure.[6] While extensive biological data is available, a complete profile of its experimental physical properties is not widely published. The following tables summarize the known chemical identifiers and physicochemical properties of Omipalisib.
Table 1: Chemical Identifiers for Omipalisib
| Identifier | Value |
| Primary Name | Omipalisib[6] |
| Synonyms | GSK2126458, GSK458[7] |
| CAS Number | 1086062-66-9 (Current)[7][8], 895550-11-5 (Previous) |
| IUPAC Name | 2,4-difluoro-N-[2-methoxy-5-[4-(4-pyridazin-4-yl)quinolin-6-yl]-3-pyridinyl]benzenesulfonamide |
| Molecular Formula | C25H17F2N5O3S[8] |
| InChI Key | CGBJSGAELGCMKE-UHFFFAOYSA-N[8] |
| SMILES | COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F |
Table 2: Physicochemical Properties of Omipalisib
| Property | Value | Source |
| Molecular Weight | 505.5 g/mol | [8] |
| Appearance | White to yellow solid or light yellow solid powder.[9] | |
| Purity | ≥98% (by HPLC) | [4][8] |
| logP (calculated) | 4.84 | [1] |
| Melting Point | Not available in cited literature | |
| Boiling Point | Not available in cited literature | |
| pKa | Not available in cited literature | |
| Solubility | DMSO: ~5 mg/mL[7] to 50 mg/mL (with sonication) DMF: ~1 mg/mL[7] DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL[7] Ethanol: < 1 mg/mL (insoluble or slightly soluble) Water: < 1 mg/mL (insoluble or slightly soluble) | |
| Storage and Stability | Store as a solid at -20°C for up to 4 years.[7] Stock solutions in DMSO can be stored at -80°C for up to 1 year. It is shipped under ambient temperature as a non-hazardous chemical and is stable for several weeks during ordinary shipping.[9] |
Mechanism of Action and Biological Activity
Omipalisib is a potent, ATP-competitive inhibitor of all Class I PI3K isoforms and both mTOR complexes, mTORC1 and mTORC2.[6] Its high affinity for these key signaling nodes results in the robust suppression of the PI3K/AKT/mTOR pathway.
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of PI3K.[5] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[5] Activated AKT, in turn, phosphorylates a multitude of substrates that regulate cell growth, proliferation, and survival. A key downstream effector of AKT is mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.[2] mTORC1 is a central regulator of protein synthesis, while mTORC2 is involved in the full activation of AKT.[2]
By inhibiting both PI3K and mTOR, Omipalisib effectively shuts down this critical signaling cascade at two key points. This dual inhibition prevents the feedback activation of AKT that can occur with mTORC1-selective inhibitors, leading to a more complete and sustained pathway blockade.[2] The inhibition of the PI3K/mTOR pathway by Omipalisib has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cell lines.[6] It may trigger the translocation of the pro-apoptotic protein Bax to the mitochondrial outer membrane, increasing its permeability and initiating apoptotic cell death.[6]
Experimental Protocols
The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols for specific experimental systems.
In Vitro Cell-Based Assays
1. Preparation of Stock Solutions:
-
To prepare a stock solution, dissolve Omipalisib in anhydrous DMSO to a concentration of 10-50 mM. Sonication may be required to achieve complete dissolution, especially at higher concentrations.
-
It is recommended to use freshly opened DMSO, as moisture can reduce the solubility of the compound.
-
Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
2. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo):
-
Seed cells in a 96-well or 384-well plate at a density optimized for the specific cell line and assay duration.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of Omipalisib in the appropriate cell culture medium. The final DMSO concentration should be kept constant across all wells and should typically not exceed 0.1% to avoid solvent toxicity.
-
Replace the existing medium with the medium containing the various concentrations of Omipalisib or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
IC50 values for cell proliferation inhibition have been reported in the low nanomolar range for sensitive cell lines. For example, in T47D and BT474 breast cancer cells, the IC50 values were 3 nM and 2.4 nM, respectively.
3. Western Blot Analysis of Pathway Inhibition:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of Omipalisib for a specified duration (e.g., 2-24 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membranes with primary antibodies against key pathway proteins, such as phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, and total S6.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
A significant reduction in the phosphorylation of AKT and S6 is expected upon treatment with Omipalisib.
In Vivo Animal Studies
1. Formulation for Oral Administration:
-
A common formulation for in vivo studies involves a multi-component vehicle. For example, a stock solution of Omipalisib in DMSO can be further diluted in a vehicle containing PEG300, Tween 80, and saline.
-
A specific formulation reported is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to add the solvents sequentially and ensure the solution is clear. Sonication may be necessary.
-
For animal studies, Omipalisib has also been dissolved in DMSO and then further diluted with sterile saline.
-
It is advisable to prepare the final dosing solution fresh on the day of use.
2. Dosing in Xenograft Models:
-
Omipalisib has demonstrated anti-tumor activity in various xenograft models.
-
The dosage can vary depending on the tumor model and the desired level of target engagement.
-
In a BT474 human breast cancer xenograft model, a dose of 300 μg/kg was shown to be effective.
-
In an esophageal squamous cell carcinoma xenograft model, doses of 1, 2, and 3 mg/kg administered for 4 weeks significantly delayed tumor growth.
-
In a study on idiopathic pulmonary fibrosis in humans, oral doses of 0.25 mg, 1 mg, and 2 mg twice daily were evaluated.
-
It is crucial to monitor the animals for any signs of toxicity, although studies have shown that Omipalisib is generally well-tolerated at effective doses.
Conclusion
Omipalisib (GSK2126458) is a powerful research tool for investigating the roles of the PI3K/mTOR signaling pathway in health and disease. Its high potency and dual inhibitory mechanism provide a robust method for interrogating this critical cellular pathway. This guide has consolidated the available physicochemical data and provided a framework for its experimental application. As with any potent inhibitor, careful experimental design and optimization are paramount to ensure the generation of reliable and reproducible data. The comprehensive information and protocols presented herein are intended to facilitate the effective use of Omipalisib in advancing our understanding of cellular signaling and developing novel therapeutic strategies.
References
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Wikipedia. (2024, February 19). PI3K/AKT/mTOR pathway. In Wikipedia. Retrieved February 23, 2026, from [Link]
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QIAGEN. (n.d.). PI3K/AKT/mTOR signaling. GeneGlobe. Retrieved February 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25167777, Omipalisib. PubChem. Retrieved February 23, 2026, from [Link]
- Zhu, D. S., Dong, J. Y., Xu, Y. Y., Zhang, X. T., Fu, S. B., & Liu, W. (2020). Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling. Medical Science Monitor, 26, e927106.
- van der Aart, J., van der Heyden, M. A. G., Verkerk, A. O., van der Zwaan, C., van Amersfoorth, S. C. M., Schumacher, C. A., de Jonge, N., & van Veen, T. A. B. (2022). PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model. Frontiers in Cardiovascular Medicine, 9, 943916.
- Maher, T. M., Harrison, S. A., Lukey, P. T., Simpson, J. K., Bareille, P., van der Aar, J., van der Heyden, M. A. G., Verkerk, A. O., van der Zwaan, C., van Amersfoorth, S. C. M., Schumacher, C. A., de Jonge, N., & van Veen, T. A. B. (2019). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis.
- Basu, D., Salgado, C. M., Bauer, B., Khakoo, Y., Patel, J. R., Hoehl, R. M., Bertolini, D. M., Zabec, J., Brzozowski, M. R., & Reyes-Múgica, M. (2018). The Dual PI3K/mToR Inhibitor Omipalisib/GSK2126458 Inhibits Clonogenic Growth in Oncogenically-transformed Cells from Neurocutaneous Melanocytosis. Cancer Genomics & Proteomics, 15(4), 239–248.
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Inxight Drugs. (n.d.). OMIPALISIB. Retrieved February 23, 2026, from [Link]
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New Drug Approvals. (2015, March 17). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. Retrieved February 23, 2026, from [Link]
- Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43.
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